NB-Enantrane

Übersicht

Beschreibung

Enantioselective Construction of Quaternary N-Heterocycles

The enantioselective synthesis of nitrogen-containing heterocycles (N-heterocycles) is a significant area of chemical research with applications in natural product synthesis and medicinal chemistry. A method for the highly enantioselective palladium-catalyzed decarboxylative allylic alkylation of lactams has been developed, which forms 3,3-disubstituted pyrrolidinones, piperidinones, caprolactams, and related lactams. This method is particularly valuable for creating quaternary N-heterocycles found in biologically active alkaloids and pharmaceuticals, offering a synthetic route for asymmetric synthesis of these compounds. The process has been demonstrated to produce enantiopure quaternary lactams, which are intermediates in the synthesis of Aspidosperma alkaloids such as quebrachamine and rhazinilam, previously accessible only through chiral auxiliary approaches or as racemic mixtures .

Synthesis of Chiral N-Heterocyclic Carbene-Borane Complexes

Chiral N-heterocyclic carbene-borane complexes have been synthesized and shown to reduce ketones with Lewis acid promotion. These complexes, including diorganoborane variants, can achieve enantioselectivities up to 75% and 85% ee, respectively. This advancement in asymmetric reduction techniques contributes to the field of chiral chemistry and the production of enantiomerically enriched compounds .

Asymmetric Synthesis of Nicotine Analogues

The asymmetric synthesis of nonracemic amines bearing heterocyclic and heteroaromatic rings has been described. The borane-mediated enantioselective reduction of O-benzyl ketoximes, catalyzed by a novel spiroborate ester derived from diphenylvalinol, yields enantiopure thionyl and arylalkyl primary amines with up to 99% ee. This method has been optimized for the reduction of pyridyl-derived ketoxime ethers and has been applied to synthesize (S)-N-ethylnornicotine with 97% ee, showcasing its potential for creating nicotine analogues and other heterocyclic amines .

Practical Borane Source for Enantioselective Reduction

N,N-Diethylaniline-borane (DEANB) has been developed as a practical, safe, and consistent-quality borane source for the large-scale enantioselective reduction of a ketone intermediate in the synthesis of (R,R)-formoterol l-tartrate. DEANB offers advantages over traditional borane sources like borane-THF and borane-DMS, particularly in terms of practicality and safety for large-scale applications .

Large Scale Synthesis of ω-Unsaturated Amino Acids

The enantiomeric syntheses of ω-unsaturated amino acids and β-substituted ω-unsaturated amino acids have been achieved using a Gly-Ni(II)-BPB complex as a chiral auxiliary. The process provides excellent yields and high diastereoselectivities, with a practical approach for large-scale preparations. The high diastereoselectivity is attributed to the thermodynamic conformational stability of the Ni(II)-complex. Absolute configuration was determined by NMR, supported by X-ray structure and optical rotation data, allowing for the synthesis of both enantiomerically pure amino acids on a multi-gram scale .

Synthesis of Nobilisitine A Enantiomer

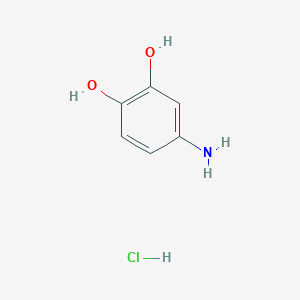

The synthesis of the enantiomer of the structure assigned to the natural product nobilisitine A has been achieved using enantiomerically pure cis-1,2-dihydrocatechol as the starting material. However, the NMR spectral data from the synthesized compound do not match those reported for the natural product, suggesting an incorrect structural assignment for nobilisitine A .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis :

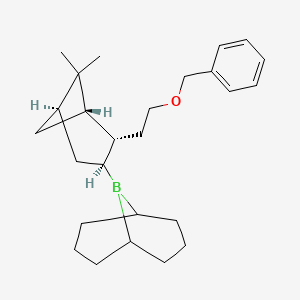

- NB-Enantrane is identified as an asymmetric reducing agent and is soluble in most organic solvents. It's supplied in a 0.5M solution in THF and is commercially available. A method for its preparation involves hydroboration of nopol benzyl ether with 9-Borabicyclo[3.3.1]nonane (Midland, 2001).

Applications in Biomedicine :

- Advances in nanotechnology have led to the use of nanoparticles (NPs) in biomedicine for drug delivery and photodynamic therapy. Ligand-coated NPs are efficiently directed toward tumor cells through ligand-receptor recognition and interaction, offering an effective approach for specific targeting of tumor cells. This principle could potentially apply to NB-Enantrane as a component of such NPs (Zhang et al., 2009).

Potential in Neuroprotection :

- The neuroprotective drug 3-n-butylphthalide (NBP), used to treat ischemic stroke, is shown to prevent mitochondrial dysfunction. This indicates a possible similar function for NB-Enantrane in neurodegenerative diseases involving mitochondrial dysfunction (Chen et al., 2018).

Pharmacogenetics Research :

- The NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug response with genetic variation. This research could be relevant for understanding how genetic variations might influence the efficacy and applications of NB-Enantrane in different individuals (Giacomini et al., 2007).

Cancer Therapy :

- Entrectinib, a Pan-Trk, Alk, and Ros1 inhibitor, demonstrates effectiveness against neuroblastoma, a common childhood solid tumor. Considering NB-Enantrane's potential in biomedical applications, its incorporation into cancer therapy, possibly in combination with other drugs, could be explored (Iyer et al., 2016).

Nanobubble-based Drug Delivery :

- Nested nanobubbles for ultrasound-triggered drug release represent an innovative approach in drug delivery systems. NB-Enantrane, due to its chemical properties, could be a candidate for inclusion in such nanobubble systems (Batchelor et al., 2020).

Open Science and Drug Production :

- An open-source approach to producing off-patent drugs in enantiopure form, as exemplified by other compounds, might be applicable to NB-Enantrane, fostering new scientific discoveries and impacting human health (Woelfle et al., 2011).

Ultrasound-Combined Nanobubbles for Cancer Therapy :

- Ultrasound-based targeted delivery using nanobubbles is an emerging strategy in cancer treatment. NB-Enantrane's potential role in such targeted therapy strategies could be significant (Su et al., 2021).

Safety And Hazards

NB-Enantrane is highly flammable and may form explosive peroxides. It is harmful if swallowed and can cause irritation to eyes, respiratory system, and skin . It is recommended to keep away from sources of ignition, rinse immediately with plenty of water in case of contact with eyes, take off immediately all contaminated clothing, and wear suitable protective clothing, gloves, and eye/face protection .

Eigenschaften

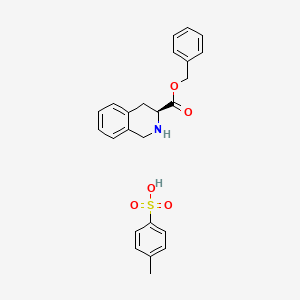

IUPAC Name |

9-[(1S,2R,3S,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39BO/c1-26(2)20-16-24(26)23(14-15-28-18-19-8-4-3-5-9-19)25(17-20)27-21-10-6-11-22(27)13-7-12-21/h3-5,8-9,20-25H,6-7,10-18H2,1-2H3/t20-,21?,22?,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFFBHKQLFFQNX-TUDJXYBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3CCOCC5=CC=CC=C5)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510395 | |

| Record name | 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NB-Enantrane | |

CAS RN |

81971-15-5 | |

| Record name | Nb-enantrane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081971155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NB-Enantraneâ?¢ -Enantrane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NB-ENANTRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDL71E95D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)